molecular formula C12H11F3N4O2 B10966711 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,2-oxazol-3-yl)acetamide

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,2-oxazol-3-yl)acetamide

Cat. No.: B10966711
M. Wt: 300.24 g/mol
InChI Key: GLJJEJJBIHKEJM-UHFFFAOYSA-N
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Description

2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(3-ISOXAZOLYL)ACETAMIDE is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with a cyclopropyl and trifluoromethyl group, and an isoxazole ring attached to an acetamide moiety. Its distinct structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(3-ISOXAZOLYL)ACETAMIDE typically involves multi-step reactions starting from readily available precursors. One common method includes the cycloaddition of substituted hydrazines with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The trifluoromethyl group can be introduced via trifluoromethylation reactions using reagents like trifluoromethyl iodide. The isoxazole ring is often synthesized through the cyclization of nitrile oxides with alkynes or alkenes. Finally, the acetamide moiety is introduced through amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography. The scalability of the process is crucial for commercial production, ensuring that the compound can be produced in large quantities with consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(3-ISOXAZOLYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(3-ISOXAZOLYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(3-ISOXAZOLYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Similar Compounds

  • **4-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(3-ISOXAZOLYL)ACETAMIDE
  • **5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(3-ISOXAZOLYL)ACETAMIDE

Uniqueness

2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(3-ISOXAZOLYL)ACETAMIDE is unique due to its specific substitution pattern on the pyrazole and isoxazole rings, which may confer distinct biological activities and chemical properties compared to similar compounds .

Properties

Molecular Formula

C12H11F3N4O2

Molecular Weight

300.24 g/mol

IUPAC Name

2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C12H11F3N4O2/c13-12(14,15)9-5-8(7-1-2-7)19(17-9)6-11(20)16-10-3-4-21-18-10/h3-5,7H,1-2,6H2,(H,16,18,20)

InChI Key

GLJJEJJBIHKEJM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN2CC(=O)NC3=NOC=C3)C(F)(F)F

Origin of Product

United States

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